![molecular formula C20H18ClN3O3 B213552 ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of benzoylbenzoic acid and has shown promising results in various studies related to cancer treatment and other diseases.
Wirkmechanismus
The mechanism of action of ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and survival. It also induces apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has a low toxicity profile and does not cause significant harm to normal cells. It has also been shown to have anti-inflammatory and antioxidant properties that can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate in lab experiments include its high yield synthesis, low toxicity profile, and potential applications in cancer treatment. However, its limitations include the need for further studies to determine its efficacy and safety in human trials.
Zukünftige Richtungen
Future research on ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate could focus on its potential applications in other diseases such as neurodegenerative disorders, cardiovascular diseases, and diabetes. Additionally, further studies could be conducted to determine its mechanism of action and potential side effects. The development of new derivatives of ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate could also be explored to improve its efficacy and safety profile.
In conclusion, ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate is a promising compound that has shown potential applications in the field of medicine. Its low toxicity profile and potential anti-inflammatory and antioxidant properties make it an attractive candidate for further research. However, more studies are needed to determine its efficacy and safety in human trials and to explore its potential applications in other diseases.
Synthesemethoden
The synthesis of ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate involves the reaction of 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoic acid with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate has been extensively studied for its potential applications in cancer treatment. It has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has also been studied for its potential anti-inflammatory and antioxidant properties.
Eigenschaften
Produktname |
ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate |
---|---|
Molekularformel |
C20H18ClN3O3 |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
ethyl 4-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-20(26)16-7-9-18(10-8-16)23-19(25)15-5-3-14(4-6-15)12-24-13-17(21)11-22-24/h3-11,13H,2,12H2,1H3,(H,23,25) |
InChI-Schlüssel |
AIZDFYPKTKEPFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.